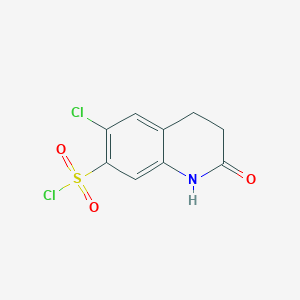

6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Description

6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a bicyclic heteroaromatic compound featuring a tetrahydroquinoline backbone substituted with a sulfonyl chloride group at position 7 and a chlorine atom at position 5. Its molecular formula is C₉H₇Cl₂NO₃S, with a molecular weight of 304.13 g/mol. The sulfonyl chloride moiety renders it highly reactive, making it a key intermediate in synthesizing sulfonamide derivatives for pharmaceuticals, agrochemicals, and materials science .

Propriétés

IUPAC Name |

6-chloro-2-oxo-3,4-dihydro-1H-quinoline-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3S/c10-6-3-5-1-2-9(13)12-7(5)4-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKIWEZDMUNODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC(=C(C=C21)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050910-88-7 | |

| Record name | 6-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride generally proceeds through:

- Construction or procurement of the 6-chloro-2-oxo-1,2,3,4-tetrahydroquinoline core.

- Introduction of the sulfonyl chloride group specifically at the 7-position of the quinoline ring.

- Use of chlorosulfonation reactions or sulfonyl chloride formation from sulfonic acid intermediates.

Preparation of the 6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline Core

The 6-chloro-2-oxo-1,2,3,4-tetrahydroquinoline scaffold is typically synthesized via cyclization reactions starting from substituted anilines or benzoyl derivatives. A key industrial method involves:

- Reacting N-(4-substituted-benzo)-3-chloropropionylamide derivatives with Lewis acids in the presence of homogenizing agents to induce cyclization and form the tetrahydroquinoline ring bearing the 6-chloro substituent and 2-oxo group. This process is described in Japanese patent JP2000229944A, which emphasizes safety, simplicity, and good yield for industrial production.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | N-(4-substituted-benzo)-3-chloropropionylamide + Lewis acid + homogenizing agent | Cyclization to 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline intermediate |

| 2 | Chlorination or further functionalization | Introduction of 6-chloro substituent |

This method resolves issues of prior art by providing a safer and more efficient route to the tetrahydroquinoline core.

Introduction of the Sulfonyl Chloride Group at the 7-Position

The sulfonyl chloride group at the 7-position is introduced via chlorosulfonation of the aromatic ring:

- The 6-chloro-2-oxo-1,2,3,4-tetrahydroquinoline undergoes electrophilic aromatic substitution with chlorosulfonic acid or sulfuryl chloride to install the sulfonyl chloride group at the 7-position.

- This step requires careful control of reaction conditions to ensure regioselectivity and to avoid over-chlorosulfonation or degradation of the sensitive oxo and chloro substituents.

No direct experimental details for this exact compound were found in the open literature, but analogous sulfonyl chloride formation methods for related tetrahydroquinoline derivatives are well-established in medicinal chemistry literature.

Alternative Synthetic Routes and Related Compounds

- Sulfonyl chloride derivatives of tetrahydroquinoline analogs, such as 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, have been synthesized and characterized, providing insights into similar synthetic approaches.

- The sulfonyl chloride group is often introduced after formation of the tetrahydroquinoline ring to avoid complications during ring closure.

- Suzuki cross-coupling and other palladium-catalyzed reactions have been used to modify sulfonyl chloride derivatives post-synthesis for further functionalization.

Summary Table of Preparation Steps

Research Findings and Considerations

- The position of the sulfonyl chloride group significantly affects the reactivity and biological activity of tetrahydroquinoline derivatives.

- Preparation methods prioritize regioselective sulfonylation to avoid isomeric mixtures.

- Industrial processes focus on safe handling of chlorosulfonation reagents and minimizing hazardous byproducts.

- Analogous compounds with fluoro or bromo substitutions have been synthesized using similar strategies, suggesting flexibility in the synthetic approach.

Analyse Des Réactions Chimiques

6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar compounds often undergo such reactions under appropriate conditions.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of sulfonyl chlorides, including 6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

This compound has been evaluated for its anticancer activity. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and the disruption of mitochondrial membrane potential. The structure-activity relationship (SAR) studies have also indicated that modifications to the sulfonyl group can enhance cytotoxicity against specific cancer types .

Synthetic Intermediate

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through nucleophilic substitution reactions. The chlorosulfonyl group allows for further functionalization, making it valuable in synthesizing pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry

In materials science, this compound is explored for its potential use in polymer chemistry. Its reactive sulfonyl chloride group can be employed to modify polymers or create new polymeric materials with enhanced properties such as thermal stability and chemical resistance. This application is particularly relevant in developing coatings and adhesives that require specific performance characteristics .

-

Antimicrobial Evaluation

A study published on sulfonamide derivatives highlighted the effectiveness of compounds similar to this compound against resistant bacterial strains. The research demonstrated a significant reduction in bacterial viability when treated with these compounds . -

Anticancer Studies

Another investigation focused on the anticancer properties of sulfonamide derivatives indicated that modifications to the quinoline structure could enhance potency against specific cancer cell lines. This study provides insights into designing targeted therapies using this compound . -

Synthesis of Novel Polymers

Research in polymer science demonstrated that incorporating sulfonyl chloride groups into polymer backbones could improve mechanical properties and thermal stability. This opens avenues for developing advanced materials with tailored functionalities .

Mécanisme D'action

The mechanism of action of 6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to modify proteins and other biomolecules, making it useful in proteomics research . The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with nucleophilic sites on proteins and other molecules .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogs in the tetrahydroquinoline sulfonamide/chloride family. Below is a detailed analysis:

7-Chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinoline sulfonamide

- Structural Differences: Position of sulfonamide group: At position 6 vs. sulfonyl chloride at position 7 in the target compound. Substituents: Additional methyl groups at positions 2 and 3 (2-methyl and 3-(2-methylphenyl)) compared to the simpler tetrahydroquinoline backbone of the target compound. Functional Group: Sulfonamide (-SO₂NH₂) vs. sulfonyl chloride (-SO₂Cl), impacting reactivity. Sulfonamides are pharmacologically active (e.g., antibacterial agents), while sulfonyl chlorides are synthetic precursors .

- Applications : The sulfonamide derivative is likely used in drug development due to its stability and bioactivity, whereas the sulfonyl chloride is primarily a reactive intermediate.

8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-5-sulfonyl Chloride

- Structural Differences :

- Chlorine position : At position 8 vs. 6 in the target compound.

- Sulfonyl chloride position : At position 5 vs. 6.

- Implications: Positional isomerism alters electronic distribution, affecting reactivity in nucleophilic substitution reactions.

6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl Chloride

- Structural Differences :

- Halogen substitution : Fluorine at position 6 vs. chlorine.

- Chlorine’s larger atomic size may confer better leaving-group ability in synthetic applications.

Data Table: Key Structural and Functional Comparisons

| Compound Name | Halogen (Position) | Sulfonyl Group (Position) | Additional Substituents | Reactivity/Applications |

|---|---|---|---|---|

| 6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | Cl (6) | SO₂Cl (7) | None | Reactive intermediate, synthesis of sulfonamides |

| 7-Chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinoline sulfonamide | Cl (7) | SO₂NH₂ (6) | 2-methyl, 3-(2-methylphenyl) | Pharmaceutical candidate |

| 8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-5-sulfonyl chloride | Cl (8) | SO₂Cl (5) | None | Intermediate with distinct electronic properties |

| 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | F (6) | SO₂Cl (7) | None | Enhanced stability, niche synthetic uses |

Research Findings and Trends

- Reactivity : Sulfonyl chlorides like the target compound undergo rapid hydrolysis to sulfonic acids in aqueous conditions, whereas sulfonamides are more stable. This makes the former ideal for controlled synthesis under anhydrous conditions .

- Biological Activity : Sulfonamide derivatives (e.g., the analog in Section 2.1) exhibit antimicrobial and diuretic properties, while sulfonyl chlorides are rarely bioactive due to their reactivity .

- Synthetic Utility : The 6-chloro substitution in the target compound may improve regioselectivity in coupling reactions compared to analogs with halogens at positions 7 or 7.

Activité Biologique

6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₈ClN₃O₃S

- Molecular Weight : 245.68 g/mol

- CAS Number : 66657-42-9

- Purity : Typically ≥ 97%

- Storage Conditions : Inert atmosphere at 2-8°C

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 6-chloro-1,2,3,4-tetrahydroquinoline with sulfonyl chloride in the presence of appropriate catalysts. The synthetic route has been optimized for yield and purity, allowing for the production of derivatives with varying biological activities.

Antiviral Properties

Recent studies have highlighted the antiviral potential of tetrahydroquinoline derivatives. For instance, compounds similar to 6-chloro-2-oxo-1,2,3,4-tetrahydroquinoline have demonstrated activity against human coronaviruses (HCoV), specifically strains 229E and OC-43. In vitro experiments showed that these compounds could inhibit viral replication effectively while exhibiting lower cytotoxicity compared to standard antiviral agents like chloroquine and hydroxychloroquine .

Antimicrobial Activity

Research has indicated that sulfonyl derivatives of tetrahydroquinolines exhibit significant antimicrobial properties. A study evaluating various N-sulfonyl-tetrahydroquinoline derivatives found that several compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that the presence of the sulfonyl group enhances antimicrobial efficacy .

Antitumor Activity

The tetrahydroquinoline scaffold has been associated with antitumor activity in several studies. Compounds derived from this scaffold have shown promise in inhibiting cancer cell proliferation across various cancer types. For example, some derivatives have been tested against breast cancer cells and exhibited significant cytotoxic effects .

Case Studies

-

Antiviral Efficacy :

- Study Design : In vitro evaluation of antiviral activity against HCoV strains.

- Results : Compounds showed a reduction in viral load by up to 90% compared to controls.

- : The study supports further investigation into these compounds as potential antiviral agents.

-

Antimicrobial Evaluation :

- Study Design : Testing various N-sulfonyl derivatives against clinical isolates of bacteria.

- Results : Some compounds demonstrated MIC values as low as 0.5 µg/mL against resistant strains.

- : Highlights the potential for developing new antimicrobial therapies based on these derivatives.

Summary Table of Biological Activities

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their biological effects.

- In Vivo Studies : Conducting animal studies to evaluate safety and efficacy before clinical trials.

- Structure Optimization : Modifying the chemical structure to enhance potency and selectivity for specific targets.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride?

A common method involves sulfonation/chlorination using chlorosulfonic acid. For example, sulfonyl chloride derivatives can be synthesized by reacting precursor compounds (e.g., quinoline derivatives) with chlorosulfonic acid under controlled temperatures (0°C to room temperature), followed by precipitation in ice water . Key steps include:

- Slow addition of chlorosulfonic acid to the precursor.

- Temperature-controlled stirring (e.g., 0°C for 1 hour, then room temperature for 2 hours).

- Isolation via ice-water quenching and washing.

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use fume hoods, protective goggles, and chemically resistant gloves. Avoid prolonged exposure to moisture or heat.

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C. Degradation risks increase with prolonged storage, particularly under basic/neutral conditions .

- Safety : Refer to SDS guidelines for disposal protocols, emphasizing compliance with federal/state regulations and use of qualified personnel for waste management .

Q. What analytical techniques are critical for characterizing purity and structure?

- HPLC/GC-MS : To assess purity and detect byproducts.

- NMR (¹H/¹³C) : For structural confirmation, focusing on sulfonyl and chloro group signals.

- FT-IR : To verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O at ~1350–1150 cm⁻¹).

Cross-referencing with databases like ChemIDplus or EPA DSSTox ensures accurate spectral assignments .

Advanced Research Questions

Q. How do pH and solvent conditions influence the compound’s reactivity in nucleophilic substitutions?

The sulfonyl chloride group is highly reactive but sensitive to hydrolysis. Key findings:

- Acidic conditions : Stabilize the sulfonyl chloride moiety, favoring reactions with amines or alcohols.

- Neutral/basic conditions : Rapid hydrolysis to sulfonic acid occurs, rendering it inactive for further substitutions. This aligns with instability observed in structurally related chlorinated quinolines under basic pH .

Experimental Design Tip : Pre-dry solvents (e.g., THF, DCM) and use anhydrous conditions with catalysts like DMAP to enhance reaction efficiency.

Q. What strategies mitigate competing side reactions during sulfonamide synthesis?

- Temperature control : Maintain reactions below 25°C to suppress sulfonic acid formation.

- Stoichiometry : Use a 1.2–1.5 molar excess of nucleophiles (e.g., amines) to drive completion.

- Workup : Extract unreacted starting materials with ethyl acetate/water partitions, followed by column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers resolve contradictions in stability data across literature sources?

Discrepancies often arise from storage conditions or impurity profiles. For example:

- Degradation pathways : Hydrolysis of the sulfonyl chloride group dominates in humid environments, but impurities (e.g., residual chlorosulfonic acid) may accelerate decomposition .

- Validation steps :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks).

- Compare HPLC profiles before/after storage to identify degradation products.

- Use mass spectrometry to confirm hydrolyzed species (e.g., sulfonic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.